molecular formula C43H85N2O9P B1504118 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate CAS No. 115288-21-6

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

Cat. No. B1504118
CAS RN: 115288-21-6
M. Wt: 805.1 g/mol
InChI Key: IVLBQYFFAUWDCA-RRHRGVEJSA-N
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Description

16:0 Caproylamine PE belongs to the class of head group modified functionalized lipids, which are commonly used as reporting molecules. Caproylamine is a lipid with free amino group on the lipid head. This free amino group enables 16:0 caproylamine PE to interact with biomolecules that are important for drug delivery or target tissue specificity.
16:0 Caproylamine PE is a head group modified functionalized lipid. Caproylamine is a lipid containing free amino group on the lipid head, providing the flexibility to bind biomolecules that are important for drug delivery or target tissue specificity.

Scientific Research Applications

Synthesis and Biological Properties of Novel Phosphotriesters

Novel aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives were synthesized to investigate compounds that could hydrolyze to bis(nucleosid-5'-yl) phosphate under physiological conditions. These compounds, including 4-(methylsulfonyl)phenyl derivatives, were evaluated for their antiherpesvirus effects, suggesting potential as prodrugs for viral treatments. However, toxicity was observed with some compounds, which was attributed to the liberation of by-products following cellular penetration (Farrow et al., 1990).

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry

This review focuses on biologically active phosphonates and their applications, highlighting acyclic nucleoside phosphonates (ANPs) and their derivatives as antivirals and potential drug candidates for treating viral infections. ANP prodrugs with improved pharmacokinetics demonstrate promising potential for clinical use, showing the significance of phosphonate groups in medicinal chemistry (Krečmerová et al., 2022).

Novel Smart and Self-healing Cerium Phosphate-based Corrosion Inhibitor

A study on cerium tri(bis(2-ethylhexyl)phosphate) as a novel corrosion inhibitor for AZ31 magnesium alloy shows its potential in protective coatings. The inhibitor demonstrated superior corrosion protection and cyclic pH-dependent corrosion inhibition, emphasizing the utility of phosphate-based compounds in materials science (Calado et al., 2020).

SYNTHESIS OF 2-[AMINO ACID ESTER / BIS-(2-CHLOROETHYL)AMINO]-6-METHYL-4H-1,3,2-DIOXAPHOSPHORINO(5,4-b)PYRIDINE 2-SULFIDES

This research details the synthesis of novel 2-[amino acid ester/bis-(2-chloroethyl)amino]-6-methyl-4H-1,3,2-dioxaphosphorino(5,4-b)pyridine 2-sulfides, which could have applications in developing new compounds with potential bioactivity. The chemical structures were characterized by various analytical techniques, highlighting the diversity of phosphorus-containing compounds in chemical synthesis (Reddy et al., 2004).

Mechanism of Action

Target of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles . They can interact with various biological targets, such as enzymes and receptors, and influence their function.

Mode of Action

The compound’s interaction with its targets can be influenced by its amine group. Amines are weak bases and good nucleophiles, meaning they can donate an electron pair to an electrophile . This can result in the formation of new bonds and changes in the target molecule’s structure and function .

Biochemical Pathways

Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones . These reactions can influence multiple biochemical pathways and have downstream effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.

properties

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBQYFFAUWDCA-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677162
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

CAS RN

115288-21-6
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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